N-butyl-2,4,5-trichlorobenzenesulfonamide
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Overview
Description
“N-butyl-2,4,5-trichlorobenzenesulfonamide” is a chemical compound with the molecular formula C10H12Cl3NO2S . It is a derivative of benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of “N-butyl-2,4,5-trichlorobenzenesulfonamide” consists of a benzene ring substituted with three chlorine atoms and a sulfonamide group . The butyl group is attached to the nitrogen atom of the sulfonamide group .Scientific Research Applications
C10H15NO2SC_{10}H_{15}NO_2SC10H15NO2S
and a molecular weight of approximately 213.3 g/mol. Here are six unique applications:- The benzylic position in this compound (the carbon adjacent to the benzene ring) is susceptible to nucleophilic substitution reactions. Due to the presence of the butyl group, it can undergo SN1 reactions, forming a resonance-stabilized carbocation that reacts with nucleophiles . Researchers study these reactions to understand the reactivity and selectivity of benzylic compounds.
Benzylic Substitution Reactions
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as benzenesulfonamides , which are known to have a wide range of targets and pharmacological activities .
Mode of Action
Sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
N-butyl-2,4,5-trichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3NO2S/c1-2-3-4-14-17(15,16)10-6-8(12)7(11)5-9(10)13/h5-6,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJDNFQDJKEBRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-2,4,5-trichlorobenzenesulfonamide |
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